Fmoc-L-Pro(4-Keto)-OH
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Overview
Description
Fmoc-L-Pro(4-Keto)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-proline-4-keto, is a derivative of proline, an amino acid. This compound is commonly used in peptide synthesis due to its unique structural properties, which allow for the introduction of a keto group at the fourth position of the proline ring. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Pro(4-Keto)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Oxidation of the Proline Ring: The protected L-proline is then subjected to oxidation to introduce the keto group at the fourth position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the production process, allowing for efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Pro(4-Keto)-OH can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form hydroxyl groups, resulting in the formation of alcohols.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fmoc-L-Pro(4-Keto)-OH has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and protein interactions, as the keto group can act as a reactive site for covalent modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of Fmoc-L-Pro(4-Keto)-OH primarily involves its ability to introduce a reactive keto group into peptides and proteins. This keto group can participate in various chemical reactions, including covalent modifications and cross-linking, which can alter the structure and function of the target molecules. The Fmoc protecting group ensures that the amino group remains protected during these reactions, allowing for selective modification of the keto group.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Proline: Lacks the keto group at the fourth position, making it less reactive in certain chemical reactions.
Boc-L-Pro(4-Keto)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the Fmoc group, which can affect its reactivity and suitability for certain synthetic applications.
Ac-L-Pro(4-Keto)-OH: Contains an acetyl (Ac) protecting group, which offers different protection and deprotection conditions compared to Fmoc.
Uniqueness
Fmoc-L-Pro(4-Keto)-OH is unique due to the presence of both the Fmoc protecting group and the keto group at the fourth position of the proline ring. This combination allows for selective and efficient synthesis of peptides and proteins with specific functional groups, making it a valuable tool in peptide chemistry and related fields.
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-11H2,(H,23,24)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIUNABQLYFNA-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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